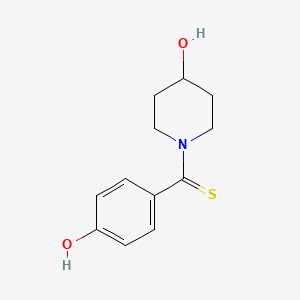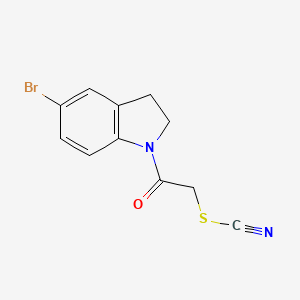![molecular formula C18H16ClNO4S B603479 [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine CAS No. 1087648-67-6](/img/structure/B603479.png)
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine is a chemical compound with the molecular formula C16H12ClNO2S It is known for its unique structure, which includes a naphthyl group attached to a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 1-naphthylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the naphthyl group can be further functionalized.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative.
Applications De Recherche Scientifique
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine has several applications in scientific research:
Industry: May be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine is not well-documented. sulfonamides generally act by inhibiting enzymes that are crucial for the synthesis of folic acid in bacteria, making them effective antibacterial agents. The naphthyl group may enhance binding affinity to specific molecular targets, although further research is needed to elucidate the exact pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-2,5-dimethoxyaniline: Shares the chloro and methoxy groups but lacks the naphthyl and sulfonamide moieties.
N-(1-naphthyl)benzenesulfonamide: Contains the naphthyl and sulfonamide groups but lacks the chloro and methoxy substituents.
Uniqueness
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the naphthyl and sulfonamide groups makes it a versatile compound for various chemical transformations and research applications.
Propriétés
Numéro CAS |
1087648-67-6 |
|---|---|
Formule moléculaire |
C18H16ClNO4S |
Poids moléculaire |
377.8g/mol |
Nom IUPAC |
4-chloro-2,5-dimethoxy-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H16ClNO4S/c1-23-16-11-18(17(24-2)10-14(16)19)25(21,22)20-15-9-5-7-12-6-3-4-8-13(12)15/h3-11,20H,1-2H3 |
Clé InChI |
NHVMUODHALWCTK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]benzenesulfonamide](/img/structure/B603396.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B603397.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-bromonicotinamide](/img/structure/B603400.png)
![Ethyl 3-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B603402.png)
![N-[4,5-dimethoxy-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B603403.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-phenylpropanamide](/img/structure/B603405.png)
![5-bromo-N-[3-methyl-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B603406.png)
![5-bromo-N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B603409.png)
![3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B603410.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B603413.png)

![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B603415.png)
![2-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl thiocyanate](/img/structure/B603418.png)

